molecular formula C12H8N2S2 B8441072 4,6-Bis(2-thienyl)pyrimidine

4,6-Bis(2-thienyl)pyrimidine

Cat. No.: B8441072
M. Wt: 244.3 g/mol
InChI Key: PYAGONOHANWCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis(2-thienyl)pyrimidine is a useful research compound. Its molecular formula is C12H8N2S2 and its molecular weight is 244.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8N2S2

Molecular Weight

244.3 g/mol

IUPAC Name

4,6-dithiophen-2-ylpyrimidine

InChI

InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-10(14-8-13-9)12-4-2-6-16-12/h1-8H

InChI Key

PYAGONOHANWCES-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tri-n-butylstannylthiophene (10.52 g, 28.19 mmol), 4,6-dichloropyrimidine (2.00 g, 13.42 mmol), tetrakis(triphenylphosphine)palladium(0) (0.345 g, 0.30 mmol) and few crystals of 2,6-di-tert-butyl-4-methylphenolo in dry toluene (20 mL) was deareated twice with nitrogen. The reaction mixture was refluxed for 6 hours and, after cooling, a white precipitate was formed in the reaction flask. The solid was collected and the organic phase was diluted with ether (100 mL), poured onto a solution of NH4F (3 g, 100 ml) and separated. After drying over MgSO4, the solvent was evaporated affording a solid material. The two solid phase were combined and crystallized from toluene to give the pure product as a white crystals (2.36 g, 9.66 mmol, 72.0% yield). mp 146° C.; 1H NMR (CDCl3) δ 9.07 (1H, d, 2J=1.4), 7.86 (1H, d, 2J=3.7), 7.83 (1H, d), 7.57 (1H, d, 2J=5.1), 7.20 (1H, dd).
Quantity
10.52 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.345 g
Type
catalyst
Reaction Step One
Yield
72%

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